molecular formula C12H25NOSi B14177290 1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine CAS No. 923560-93-4

1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine

Cat. No.: B14177290
CAS No.: 923560-93-4
M. Wt: 227.42 g/mol
InChI Key: GFLVGYKRQKPMOB-UHFFFAOYSA-N
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Description

1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine is an organosilicon compound characterized by the presence of cyclopentyl groups, a methoxy group, and a methylsilanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine typically involves the reaction of cyclopentylmagnesium bromide with methoxy-N-methylsilanamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding silanol or siloxane derivatives.

    Reduction: Formation of silane derivatives.

    Substitution: Formation of various substituted silanamines.

Scientific Research Applications

1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine has several scientific research applications:

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its unique structure allows it to participate in various chemical reactions, thereby altering the properties of the resulting products.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-1-methoxy-N-methylsilanamine
  • 1,1-Dicyclohexyl-1-methoxy-N-methylsilanamine
  • 1,1-Diphenyl-1-methoxy-N-methylsilanamine

Uniqueness

1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable reagent in various chemical processes.

Properties

CAS No.

923560-93-4

Molecular Formula

C12H25NOSi

Molecular Weight

227.42 g/mol

IUPAC Name

N-[dicyclopentyl(methoxy)silyl]methanamine

InChI

InChI=1S/C12H25NOSi/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-13H,3-10H2,1-2H3

InChI Key

GFLVGYKRQKPMOB-UHFFFAOYSA-N

Canonical SMILES

CN[Si](C1CCCC1)(C2CCCC2)OC

Origin of Product

United States

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